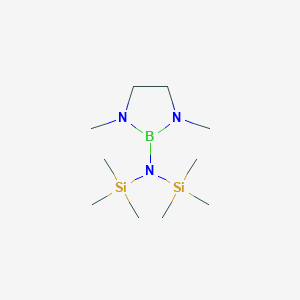
3-Azidohex-3-ene-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Azidohex-3-ene-2,5-dione is an organic compound characterized by the presence of an azido group (-N₃) attached to a hexene backbone with two keto groups at positions 2 and 5
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azidohex-3-ene-2,5-dione typically involves the introduction of the azido group into a pre-formed hexene-2,5-dione structure. One common method is the nucleophilic substitution reaction where a halogenated precursor, such as 3-bromohex-3-ene-2,5-dione, reacts with sodium azide (NaN₃) under mild conditions to form the desired azido compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures due to the potentially hazardous nature of azides.
Analyse Chemischer Reaktionen
Types of Reactions
3-Azidohex-3-ene-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The azido group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Sodium azide (NaN₃) is commonly used for introducing the azido group.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted hexene-2,5-dione derivatives.
Wissenschaftliche Forschungsanwendungen
3-Azidohex-3-ene-2,5-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of polymers and other materials through click chemistry reactions.
Wirkmechanismus
The mechanism of action of 3-Azidohex-3-ene-2,5-dione involves the reactivity of the azido group, which can participate in click chemistry reactions. These reactions are highly specific and efficient, allowing for the formation of stable triazole linkages. The compound can target various molecular pathways depending on the nature of the reaction partners.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hex-3-ene-2,5-dione: Lacks the azido group, making it less reactive in click chemistry applications.
3-Bromohex-3-ene-2,5-dione: Contains a bromine atom instead of an azido group, used as a precursor in the synthesis of 3-Azidohex-3-ene-2,5-dione.
2,5-Hexanedione: A simpler diketone without the double bond or azido group.
Uniqueness
This compound is unique due to the presence of the azido group, which imparts high reactivity and versatility in chemical reactions, particularly in click chemistry. This makes it a valuable compound for various applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
116139-21-0 |
|---|---|
Molekularformel |
C6H7N3O2 |
Molekulargewicht |
153.14 g/mol |
IUPAC-Name |
3-azidohex-3-ene-2,5-dione |
InChI |
InChI=1S/C6H7N3O2/c1-4(10)3-6(5(2)11)8-9-7/h3H,1-2H3 |
InChI-Schlüssel |
PSWFETPWMXVFMF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C=C(C(=O)C)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(5-Methoxy-2,3-diphenyl-1-benzofuran-6-yl)methylidene]propanedinitrile](/img/structure/B14292016.png)
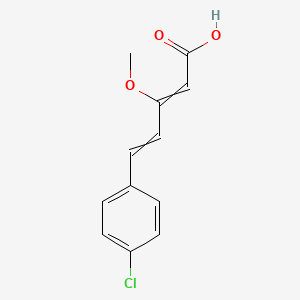

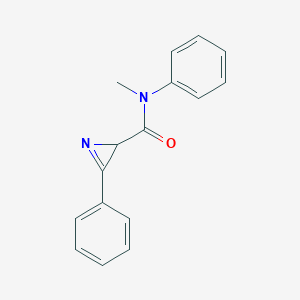
![N-(2-Cyanoethyl)-N-[3-(dimethylamino)propyl]dodecanamide](/img/structure/B14292046.png)
![N~1~,N~2~-Bis[2-(piperazin-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14292059.png)
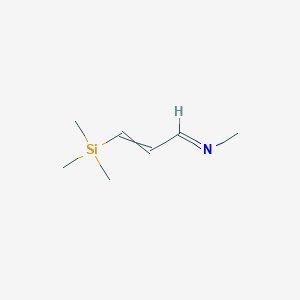
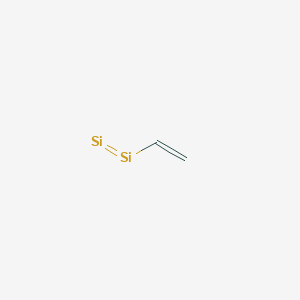
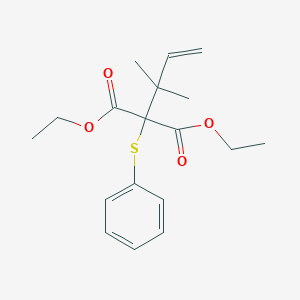
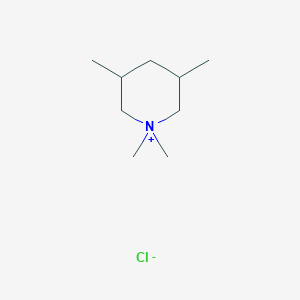
![2,3,5-Trimethyl-1,2,3,4-tetrahydropyrrolo[1,2-c]pyrimidine](/img/structure/B14292081.png)

![Diphosphene, bis[2,4,6-tris(trifluoromethyl)phenyl]-](/img/structure/B14292090.png)
